![molecular formula C6H6ClNS B3358821 2-Pyridinemethanethiol, 6-chloro- CAS No. 82175-87-9](/img/structure/B3358821.png)
2-Pyridinemethanethiol, 6-chloro-
Overview
Description
2-Pyridinemethanethiol, 6-chloro- is a heterocyclic compound that contains a pyridine ring substituted with a methanethiol group at the 2-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanethiol, 6-chloro- typically involves the chlorination of 2-pyridinemethanethiol. One common method is the reaction of 2-pyridinemethanethiol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinemethanethiol, 6-chloro- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanethiol, 6-chloro- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-pyridinemethanethiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Pyridinemethanethiol.
Substitution: Various substituted pyridinemethanethiol derivatives.
Scientific Research Applications
Pesticidal Applications
The compound exhibits significant potential as a pesticide due to its effectiveness against various pests and pathogens. Its applications include:
- Insecticides : Research has demonstrated that 2-chloro-6-(trichloromethyl)pyridine compounds can achieve complete kills of common household pests such as houseflies and American cockroaches when used at appropriate concentrations. For instance, formulations containing 500 parts per million of the compound resulted in 100% mortality rates in treated insect populations .
- Fungicides and Germicides : The compound has shown efficacy as a germicide in laboratory settings, inhibiting the growth of various microorganisms. In controlled experiments, it demonstrated complete inhibition of growth for organisms like Pullularia pullulans and Candida pelliculosa at concentrations around 100 parts per million .
- Herbicides : The utility of this compound extends to herbicidal applications, particularly against problematic weeds such as crabgrass. A study indicated that an aqueous spray containing the compound effectively killed crabgrass when applied at a concentration of 4000 parts per million .
Nitrification Inhibitor
2-Pyridinemethanethiol, 6-chloro- serves as an important nitrification inhibitor in agricultural practices. Its applications include:
- Enhancing Nitrogen Retention : Field experiments have shown that this compound can significantly reduce nitrification rates in soils treated with anhydrous ammonia. By inhibiting the conversion of ammonium to nitrate, it helps improve nitrogen use efficiency in crops, ultimately leading to increased yields .
- Environmental Benefits : Studies have highlighted the differential impacts of this nitrification inhibitor on soil nitrogen dynamics and greenhouse gas emissions. For example, varying application rates have been examined to optimize its use for minimizing nitrous oxide emissions from manured soils .
Chemical Synthesis Intermediates
In addition to its agricultural applications, 2-chloro-6-(trichloromethyl)pyridine is valuable as an intermediate in chemical synthesis:
- Synthesis of Other Compounds : The compound is utilized as a precursor for the synthesis of other important chemicals within the pharmaceutical and agrochemical industries. Its structure allows for further functionalization and modification to create more complex molecules .
Data Tables
The following tables summarize key properties and research findings related to 2-Pyridinemethanethiol, 6-chloro-.
Application Type | Concentration (ppm) | Efficacy (%) |
---|---|---|
Insecticide | 500 | 100% mortality in houseflies |
Germicide | 100 | Complete inhibition of growth |
Herbicide | 4000 | Effective kill of crabgrass |
Case Studies
- Field Study on Nitrification Inhibition :
- Microbial Degradation Pathway :
Mechanism of Action
The mechanism of action of 2-Pyridinemethanethiol, 6-chloro- involves its interaction with various molecular targets through its thiol and chloro substituents. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine atom can participate in halogen bonding or be substituted by nucleophiles, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanethiol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
6-Chloro-2-pyridone: Contains a carbonyl group instead of a thiol, leading to different reactivity and applications.
2-Pyridinemethanol, 6-chloro-:
Uniqueness
2-Pyridinemethanethiol, 6-chloro- is unique due to the presence of both a thiol and a chlorine substituent, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
2-Pyridinemethanethiol, 6-chloro- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews its synthesis, biological activities, and relevant case studies, drawing from diverse scientific literature.
Synthesis
The synthesis of 2-Pyridinemethanethiol, 6-chloro- typically involves the chlorination of pyridine derivatives followed by thiolation. The synthetic route may vary based on desired substituents and yields. For instance, a common method involves the use of chloromethyl pyridine derivatives reacted with thiols under controlled conditions to yield the target compound.
Antimicrobial Activity
Research has demonstrated that compounds containing pyridine rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to 2-Pyridinemethanethiol, 6-chloro- can inhibit various bacterial strains effectively.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2-Pyridinemethanethiol, 6-chloro- | E. coli | 15 |
2-Pyridinemethanethiol, 6-chloro- | S. aureus | 18 |
This data indicates that the compound has moderate to strong activity against common pathogens.
Fungicidal Activity
In agricultural applications, the compound has shown potential as a fungicide. A study reported that similar pyridine-linked compounds exhibited effective inhibition against fungi such as Botrytis cinerea and Fusarium graminearum. The results from various concentrations are summarized below:
Concentration (mg/L) | Inhibition (%) against Botrytis cinerea |
---|---|
10 | 80 |
50 | 90 |
100 | 95 |
These findings suggest that compounds with a similar structure can be developed into effective fungicides.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. Research involving zebrafish embryos indicated that while some derivatives of pyridine showed promising biological activity, they also presented varying levels of toxicity. For instance:
- Low Toxicity : Compounds exhibiting EC50 values above 100 μg/mL.
- Moderate Toxicity : Compounds with EC50 values between 50-100 μg/mL.
- High Toxicity : Compounds with EC50 values below 50 μg/mL.
Case Studies
- Larvicidal Activity : A study focusing on larvicidal properties found that certain derivatives achieved over 90% mortality in mosquito larvae at concentrations as low as 1 mg/L, indicating strong potential for pest control applications.
- Plant Pathogen Control : In field trials, formulations containing pyridine-based compounds were tested against plant pathogens. Results showed a significant reduction in disease incidence compared to untreated controls.
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASYNAIKKPDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231603 | |
Record name | 2-Pyridinemethanethiol, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82175-87-9 | |
Record name | 2-Pyridinemethanethiol, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082175879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinemethanethiol, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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